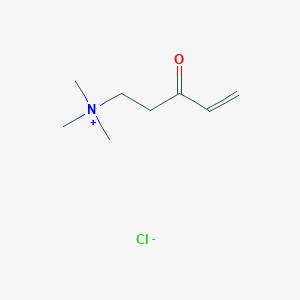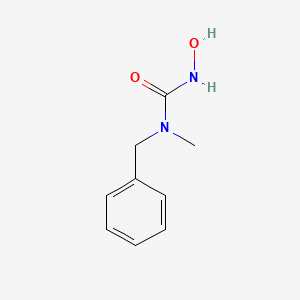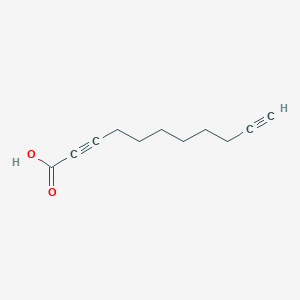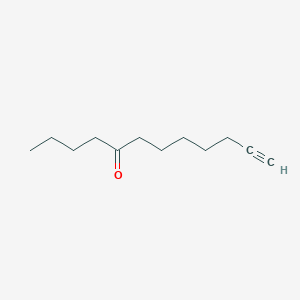![molecular formula C18H13ClN2O B14433112 Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- CAS No. 77609-12-2](/img/structure/B14433112.png)
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- is a chemical compound with a complex structure that includes both nitrile and ketone functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-.
化学反応の分析
Types of Reactions
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or secondary alcohols.
科学的研究の応用
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- involves its interaction with various molecular targets and pathways. The nitrile and ketone groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Benzonitrile: Another aromatic nitrile with different substituents.
Phenylacetonitrile: A precursor in the synthesis of propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-.
Uniqueness
Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]- is unique due to its combination of nitrile and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
77609-12-2 |
|---|---|
分子式 |
C18H13ClN2O |
分子量 |
308.8 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C18H13ClN2O/c19-16-8-6-14(7-9-16)18(22)10-17(15(11-20)12-21)13-4-2-1-3-5-13/h1-9,15,17H,10H2 |
InChIキー |
HPXDCZUHUYTAFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)




![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)


![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
